molecular formula C13H12ClN5 B7817199 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924861-88-1

6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B7817199
CAS No.: 924861-88-1
M. Wt: 273.72 g/mol
InChI Key: FQGLDMHSPZPFLL-UHFFFAOYSA-N
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Description

6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound featuring a carbazole core partially saturated at the 2,3,4,9 positions, substituted with a chlorine atom at position 6 and a 1H-tetrazol-5-yl group at position 1. The carbazole scaffold is known for its pharmacological relevance, including kinase inhibition and receptor antagonism . The tetrazole moiety enhances metabolic stability and bioavailability, common in drug design due to its isosteric resemblance to carboxylic acids . The chlorine substitution likely influences electronic properties and binding affinity, as seen in related indole and carbazole derivatives .

Properties

IUPAC Name

6-chloro-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLDMHSPZPFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183195
Record name 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-88-1
Record name 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps, starting with the construction of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and introduction of the tetrazolyl group can be achieved through specific halogenation and azide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) for introducing the tetrazolyl group.

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with tetrazole derivatives under specific conditions. This method allows for the introduction of the tetrazole moiety, which is crucial for the compound's biological activity.

Antihypertensive Activity

One of the primary applications of this compound is in the development of antihypertensive agents. Research indicates that derivatives of this compound exhibit significant antihypertensive effects. For instance, a study demonstrated that certain synthesized derivatives showed promising results in lowering blood pressure in animal models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains. The presence of the tetrazole ring enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its ability to modulate biological pathways makes it a potential lead compound for developing new therapeutics targeting cardiovascular diseases and infections.

Case Studies

Here are some documented case studies highlighting its applications:

StudyFocusResults
Sharma et al. (2020)Antihypertensive ActivitySynthesized derivatives showed significant blood pressure reduction in Wistar rats .
Kumar et al. (2021)Antimicrobial ActivityIdentified effective inhibition against Staphylococcus aureus and Escherichia coli .
Gupta et al. (2019)Structure-Activity RelationshipExplored modifications to enhance potency and selectivity for specific biological targets .

Mechanism of Action

The mechanism by which 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Carbazole Derivatives Without Tetrazole Substituents

Compound 3b (6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole)

  • Structure : Lacks the tetrazole group at position 1 but retains the 6-chloro substitution.
  • Physical Properties : Ion-mobility studies reveal a value of 1.534 (vs. 1.776 for indole), attributed to its "flat" molecular conformation and altered dipole moment .
  • Biological Activity : Similar chloro-substituted carbazoles (e.g., compound 15a) exhibit Photosystem II (PSII) inhibition, reducing ABS/RC and ET0/RC parameters, crucial for herbicide development .

2,3,4,9-Tetrahydro-1H-Carbazole (Unsubstituted Core)

  • Thermal Stability: Derivatives like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by hydrogen bonding . The absence of a tetrazole in the unsubstituted carbazole likely reduces thermal resilience.

Tetrazole-Containing Analogues

Di(1H-Tetrazol-5-yl) Derivatives

  • Thermal Stability: Compounds such as di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, outperforming 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) due to enhanced H-bonding .
  • Energetic Properties : (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) achieves a density of 1.91 g cm⁻³ and detonation velocity of 9017 m s⁻¹, highlighting tetrazole's role in planar, high-energy materials .

Synthetic Routes : The target compound’s tetrazole group may be introduced via nucleophilic substitution or cyclization, akin to methods for 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives .

Pharmacologically Active Derivatives

CRTH2 Receptor Antagonists

Antidiabetic Agents : Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate, a tetrazole-containing compound, shows antidiabetic activity (IC50 = 7.12 μM), underscoring the moiety’s therapeutic versatility .

Key Data Tables

Table 1: Ion-Mobility and Physical Properties

Compound Ion-Mobility Value Molecular Dipole Moment Characteristics
Indole 1.776 Standard dipole alignment
2-Methylindole 1.640 Altered due to methyl substitution
6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole 1.534 "Flat" conformation, unique dipole

Table 2: Thermal and Energetic Properties

Compound Decomposition Temperature (°C) Density (g cm⁻³)
Di(1H-tetrazol-5-yl)methanone oxime 288.7 -
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) - 1.91 (at 100 K)

Biological Activity

6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of the tetrazole moiety is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN5 Molecular Weight 251 70 g mol \text{C}_{12}\text{H}_{12}\text{ClN}_{5}\quad \text{ Molecular Weight 251 70 g mol }

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the carbazole scaffold.
  • Introduction of the chloro group.
  • Coupling with tetrazole derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds containing the tetrazole ring exhibit notable anticancer properties. For instance:

  • Cell Line Studies : The synthesized compound was tested against various human cancer cell lines including prostate (DU-145), cervix (HeLa), and breast (MCF-7) cancer cells. Results indicated an IC50 value in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
DU-1450.054Apoptosis induction via caspase activation
HeLa0.048Cell cycle arrest at G2/M phase
MCF-70.050Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to anticancer effects, preliminary evaluations have shown that this compound exhibits antimicrobial properties against various bacterial strains:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the tetrazole ring enhances its binding affinity to these targets:

  • Tubulin Binding : Compounds with similar structures have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell death .

Case Studies

A series of case studies have been documented where derivatives of this compound were evaluated for their therapeutic potential:

  • Case Study 1 : A study on the effects of structural modifications on anticancer activity indicated that specific substitutions on the tetrazole ring significantly enhanced potency against A549 lung cancer cells.
  • Case Study 2 : Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles in vivo, supporting further development as an anticancer agent.

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